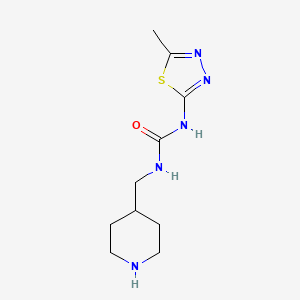
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea, also known as TDZD-8, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TDZD-8 is a specific inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various signaling pathways.
Wirkmechanismus
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea specifically inhibits GSK-3β by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the insulin signaling pathway.
Biochemical and Physiological Effects
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been shown to have various biochemical and physiological effects. In cancer research, N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In neurology, N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea also has a relatively low toxicity, making it a potentially safe therapeutic option. However, one limitation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea research. One area of interest is its potential use in combination with other cancer treatments to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to investigate the potential use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea in immunology and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been extensively studied in various scientific research fields, including cancer research, neurology, and immunology. Its inhibition of GSK-3β has been shown to have potential therapeutic effects in cancer treatment by inducing apoptosis and inhibiting cell proliferation. In neurology, N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-(piperidin-4-ylmethyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(piperidin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-7-14-15-10(17-7)13-9(16)12-6-8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H2,12,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSEBRPEFSVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)NCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



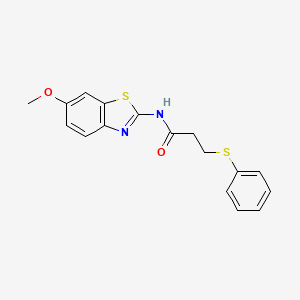
![4-(methylthio)-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4186125.png)
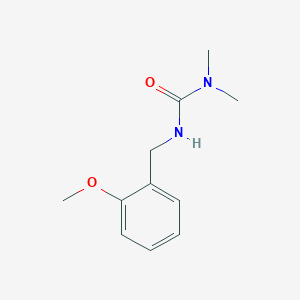
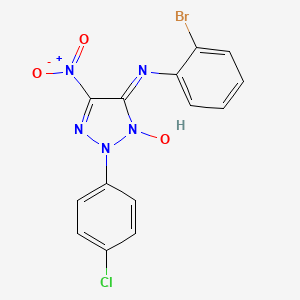
![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4186141.png)
![ethyl 4-amino-2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186144.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
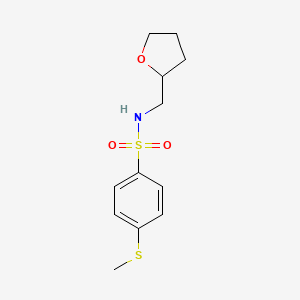
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4186188.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4186189.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4186210.png)